(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
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Overview
Description
(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a furo[2,3-d][1,3]dioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole typically involves multiple steps. The starting materials often include 2,2-dimethyl-1,3-dioxolane and phenylmethanol derivatives. The key steps in the synthesis include:
Formation of the furo[2,3-d][1,3]dioxole core: This is achieved through a cyclization reaction involving the appropriate precursors.
Introduction of the dibromoethenyl group: This step involves the addition of a dibromoethenyl moiety to the core structure under controlled conditions.
Protection and deprotection steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the dibromoethenyl group, converting it into a less oxidized form.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromine atoms in the dibromoethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are effective in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of less oxidized derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms. Biology : In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Medicine Industry : Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylmethoxy groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- (3aR,5R,6S,6aR)-5-(2,2-dichloroethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
- (3aR,5R,6S,6aR)-5-(2,2-difluoroethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
Uniqueness: The presence of the dibromoethenyl group in (3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole distinguishes it from its analogs. This group imparts unique reactivity and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26Br2O5 |
---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C24H26Br2O5/c1-23(2)29-20-21(28-15-18-11-7-4-8-12-18)24(13-19(25)26,31-22(20)30-23)16-27-14-17-9-5-3-6-10-17/h3-13,20-22H,14-16H2,1-2H3/t20-,21+,22+,24-/m1/s1 |
InChI Key |
CWIOEALYQQSOON-HOUBMWHVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)C=C(Br)Br)OCC4=CC=CC=C4)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)C=C(Br)Br)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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